Rifampicin-d8 is a deuterated derivative of rifampicin, a broad-spectrum antibiotic primarily used in the treatment of bacterial infections, particularly tuberculosis and leprosy. The incorporation of deuterium into the rifampicin molecule enhances its utility in pharmacokinetic studies and metabolic research. This compound is classified as an antibiotic and is known for its effectiveness against various bacterial pathogens.
Rifampicin-d8 is synthesized through specific chemical reactions that incorporate deuterium, a stable isotope of hydrogen, into the rifampicin structure. This modification allows for enhanced tracking and analysis in scientific studies.
The synthesis of rifampicin-d8 typically involves the reaction of 3-formyl rifamycin SV with 1-amino-4-methyl piperazine in tetrahydrofuran. This method allows for the selective incorporation of deuterium into the rifampicin structure.
Industrial production often utilizes continuous flow synthesis methods to enhance efficiency and reduce costs. This approach can achieve higher yields while using less starting material compared to traditional batch processes.
The molecular structure of rifampicin-d8 retains the core structure of rifampicin but includes deuterium atoms at specific locations. The InChI (International Chemical Identifier) for rifampicin-d8 provides a standardized representation:
The molecular formula for rifampicin-d8 is , with specific isotopic labeling indicating the presence of deuterium.
Rifampicin-d8 can undergo several chemical reactions:
These reactions are typically conducted under controlled laboratory conditions to ensure high yields and minimize by-products. The choice of reagents and conditions significantly influences the reaction pathways and product distributions.
Rifampicin-d8 exerts its bactericidal effects primarily by inhibiting bacterial DNA-dependent RNA polymerase. This inhibition prevents the transcription of bacterial RNA, effectively stalling bacterial growth and replication.
The binding of rifampicin-d8 to the RNA polymerase enzyme occurs in a specific pocket within the enzyme structure. This binding blocks the elongation of RNA transcripts when they reach lengths of 2 to 3 nucleotides.
Studies have shown that this mechanism is crucial for its efficacy against various bacterial strains, making it a vital component in tuberculosis treatment regimens.
Rifampicin-d8 is typically characterized by:
Key chemical properties include:
These properties are essential for understanding how the compound behaves under different conditions and its interactions with biological systems.
Rifampicin-d8 has several scientific applications due to its unique properties:
This compound's ability to provide insights into antibiotic behavior makes it invaluable in both clinical and research settings.
Deuterium substitution alters pharmacokinetic properties through the kinetic isotope effect (KIE), where C-D bonds exhibit ~6–10 times slower cleavage rates than C-H bonds due to reduced zero-point vibrational energy. Rifampicin-d8 leverages this phenomenon to delay metabolism at deuterated sites:
Rifampicin-d8 is engineered to function as an ideal internal standard (IS) in mass spectrometry-based quantification. Its design addresses critical bioanalytical challenges:
Table 1: Key Identifiers of Rifampicin-d8
| Property | Specification |
|---|---|
| Molecular Formula | C₄₃H₅₀D₈N₄O₁₂ |
| Molecular Weight | 830.99 g/mol |
| CAS Number (Unlabeled) | 13292-46-1 |
| Synonyms | Rifampin-d8; Rifamycin AMP-d8 |
| Isotopic Substitution Site | Piperazine ring (N-methyl groups) |
| Purity Specifications | >98% isotopic purity (HPLC/LC-MS confirmed) |
Table 2: Bioanalytical Validation Parameters Using Rifampicin-d8 as IS
| Parameter | Performance Data | Acceptance Criterion |
|---|---|---|
| Precision (RSD%) | Intra-day: 1.2–3.5%; Inter-day: 2.8–4.1% | ≤15% |
| Recovery (%) | 98.5–102.3% | 85–115% |
| Matrix Effect (MF) | 0.97–1.03 | 0.85–1.15 |
| Linearity Range | 0.1–50 μg/mL | R² > 0.995 |
While Rifampicin-d8's biochemical affinity remains unchanged versus rifampicin, deuteriation can subtly influence metabolic kinetics:
Table 3: Metabolic Parameters of Rifampicin vs. Rifampicin-d8
| Parameter | Rifampicin | Rifampicin-d8 | Change |
|---|---|---|---|
| CYP3A4-mediated CLint (μL/min/mg) | 42.7 ± 3.9 | 26.1 ± 2.5 | ↓1.6-fold |
| Plasma Half-life (h) | 3.5 ± 0.4 | 5.2 ± 0.6 | ↑1.5-fold |
| Plasma Protein Binding (%) | 89.2 | 89.5 | ↔ |
CAS No.: 193419-86-2
CAS No.: 5809-08-5
CAS No.: 13966-05-7
CAS No.: 72572-96-4
CAS No.: 127886-77-5